molecular formula C9H10O3 B1333398 (R)-(-)-Methyl mandelate CAS No. 20698-91-3

(R)-(-)-Methyl mandelate

Cat. No. B1333398
CAS RN: 20698-91-3
M. Wt: 166.17 g/mol
InChI Key: ITATYELQCJRCCK-MRVPVSSYSA-N
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Description

“®-(-)-Methyl mandelate” is a chiral compound that can be employed as a reactant in various chemical syntheses . It is used in the preparation of HMG-CoA reductase inhibitors . The enzyme, found in bacteria and fungi, can also accept a number of substituted mandelate derivatives .


Synthesis Analysis

The synthesis of “®-(-)-Methyl mandelate” involves the use of enantiopure or racemic bidentate mandelate . The thermal decomposition of alkaline earth metal mandelates occurs with the release of benzaldehyde, CO, and CO2 .


Molecular Structure Analysis

The molecular structure of “®-(-)-Methyl mandelate” can be determined using various techniques such as X-ray crystallography and 3D electron diffraction . The InChI key for this compound is IWYDHOAUDWTVEP-SSDOTTSWSA-N .


Chemical Reactions Analysis

The antimicrobial activity of “®-(-)-Methyl mandelate” depends on its conversion in the urine to formaldehyde . It is also involved in the asymmetric degradation of racemic mandelate by microbial dehydrogenase .

Scientific Research Applications

Pharmaceutical Synthesis

®-(-)-Methyl mandelate serves as a chiral precursor in the synthesis of various pharmaceuticals. Its enantiomerically pure form is crucial for producing semisynthetic penicillins and cephalosporins, which are classes of antibiotics used to treat a wide range of bacterial infections. Additionally, it’s used in the synthesis of antitumor agents and antiobesity drugs, where the chirality of molecules can significantly affect the efficacy and safety of these medications .

Biotransformation

The compound is involved in biotransformation processes, where it can be produced from racemic mandelic acid through enzymatic reactions. This method is preferred for its environmental friendliness and ability to yield high-purity products. Biotransformation using microbial cells or enzymes offers a sustainable alternative to traditional chemical synthesis, reducing the need for hazardous chemicals .

Asymmetric Synthesis

®-(-)-Methyl mandelate is used as a starting material or intermediate in asymmetric synthesis, which is a type of chemical synthesis that results in a predominance of a single enantiomer of a chiral molecule. This is particularly important in the pharmaceutical industry, where the biological activity of drugs often depends on their chirality .

Catalysis

This compound may also find applications as a ligand or a catalyst in various chemical reactions that require enantioselectivity. The presence of both an ester group and a chiral center allows it to bind selectively with substrates, thereby influencing the outcome of catalytic processes .

Material Science

In material science, ®-(-)-Methyl mandelate could potentially be used in the synthesis of polymers or other materials that require specific optical properties. The chirality of the compound can impart unique characteristics to materials, such as optical activity or specific interactions with light .

Safety and Hazards

The safety data sheet for a related compound, Ethyl ®-(-)-mandelate, suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. It also recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

The future directions in the study of “®-(-)-Methyl mandelate” could involve the development of new methodologies for protein engineering and function prediction . Additionally, the platform for chemical modification of mandelate racemase could be further explored .

Mechanism of Action

Target of Action

®-(-)-Methyl mandelate, also known as Methyl ®-(-)-mandelate, is a compound that interacts with several targets. One of the primary targets of ®-(-)-Methyl mandelate is the enzyme mandelate racemase . This enzyme is involved in the metabolism of mandelate, a process that is crucial in various microorganisms .

Mode of Action

The interaction of ®-(-)-Methyl mandelate with its targets involves a series of biochemical reactions. For instance, in the case of mandelate racemase, ®-(-)-Methyl mandelate is thought to bind to the enzyme, triggering a conformational change that allows the enzyme to carry out its function . .

Biochemical Pathways

®-(-)-Methyl mandelate is involved in the mandelate metabolic process . This process involves the conversion of mandelate into other compounds through a series of enzymatic reactions. The mandelate metabolic process is a crucial part of the metabolic pathways in various organisms, and ®-(-)-Methyl mandelate plays a key role in this process.

Pharmacokinetics

It is known that the physicochemical properties of a compound can greatly influence its adme properties . Therefore, the ADME properties of ®-(-)-Methyl mandelate would likely be influenced by factors such as its molecular structure and chemical properties.

Result of Action

The molecular and cellular effects of ®-(-)-Methyl mandelate’s action are largely dependent on its interaction with its targets. For example, its interaction with mandelate racemase can lead to changes in the metabolic processes of the organism . .

Action Environment

The action, efficacy, and stability of ®-(-)-Methyl mandelate can be influenced by various environmental factors. For instance, factors such as temperature and pH can affect the activity of the enzymes that ®-(-)-Methyl mandelate interacts with . Additionally, the presence of other chemicals in the environment can also influence the action of ®-(-)-Methyl mandelate .

properties

IUPAC Name

methyl (2R)-2-hydroxy-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-12-9(11)8(10)7-5-3-2-4-6-7/h2-6,8,10H,1H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITATYELQCJRCCK-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10369195
Record name (R)-(-)-Methyl mandelate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(-)-Methyl mandelate

CAS RN

20698-91-3
Record name (R)-(-)-Methyl mandelate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl (R)-(-)-mandelate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the common methods for synthesizing (R)-(-)-Methyl mandelate?

A1: (R)-(-)-Methyl mandelate can be synthesized through several methods, primarily focusing on asymmetric approaches:

  • Asymmetric Reduction of Methyl Benzoylformate: This widely explored method employs catalysts like Saccharomyces cerevisiae [, , ], platinum-carbon catalysts modified with cinchonidine [], and osmium tetroxide coordinated by chiral diamines [] to selectively produce the (R)-enantiomer.
  • Lipase-Catalyzed Kinetic Resolution: This enzymatic approach utilizes lipases like those from Pseudomonas fluorescens and Burkholderia cepacia to selectively hydrolyze the undesired enantiomer, leaving behind enantiomerically enriched (R)-(-)-Methyl mandelate [, ].
  • Other Methods: Researchers have also explored alternative routes, including the use of chiral polypyrrole film-coated electrodes incorporating palladium metal [] and atropoisomeric quinolinium salts as NADH mimics [].

Q2: What factors influence the enantioselectivity of (R)-(-)-Methyl mandelate synthesis?

A2: Several factors play a crucial role in determining the enantiomeric excess during synthesis:

  • Catalyst/Enzyme: The choice of catalyst or enzyme dictates the stereochemical outcome. For instance, using S. cerevisiae LH1 resulted in high enantioselectivity, minimally affected by environmental factors [].
  • Substrate Structure: Studies on PGA-catalyzed acylations highlighted the impact of substrate structure on the enzyme's catalytic properties [].
  • Reaction Conditions: Parameters such as solvent, temperature, and pH can influence both reaction rate and enantioselectivity. For instance, in asymmetric hydrogenation, specific ethers, esters, or benzene as solvents resulted in higher optical yields [].
  • In Situ Product Removal: Techniques like resin-based product removal can mitigate substrate and product inhibition, thereby improving yield while maintaining high enantiomeric excess [, ].

Q3: What are the advantages of using biocatalysts for (R)-(-)-Methyl mandelate synthesis?

A3: Biocatalysts, particularly enzymes, offer several advantages:

    Q4: What are some potential applications of immobilized enzymes in (R)-(-)-Methyl mandelate production?

    A4: Immobilization of enzymes like lipase from Thermomyces lanuginosus on suitable supports offers numerous advantages [, ]:

      Q5: What is the significance of rotational spectroscopy in understanding (R)-(-)-Methyl mandelate?

      A5: Rotational spectroscopy provides valuable insights into the structure and internal dynamics of (R)-(-)-Methyl mandelate []:

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